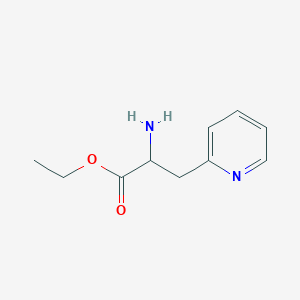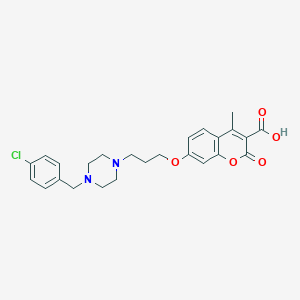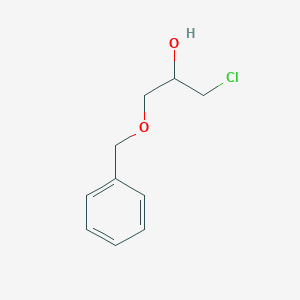
1-Benzyloxy-3-chloro-2-propanol
概述
描述
1-Benzyloxy-3-Chloro-2-Propanol, also known as BCP, is a chemical compound with the molecular formula C10H13ClO2 . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . BCP is a colorless to pale yellow liquid with a mild, pleasant odor . It is soluble in water and is flammable .
Molecular Structure Analysis
The molecular formula of 1-Benzyloxy-3-chloro-2-propanol is C10H13ClO2 . Its average mass is 200.662 Da and its monoisotopic mass is 200.060410 Da .Physical And Chemical Properties Analysis
1-Benzyloxy-3-chloro-2-propanol has a boiling point of 104 °C (at a pressure of 0.1 Torr), a density of 1.174±0.06 g/cm3, and a pKa of 13.25±0.20 .科学研究应用
它已被用作β-肾上腺素受体阻滞剂合成的中间体,为这些药物和抗高血压药物的制备贡献了高度光学纯的化合物 (Kapoor et al., 2003).
该化合物可以合成用于生产药物。例如,1-苄氧基-丁-3-烯-2-酮,一种相关化合物,已由 2-氯-1,1-二甲氧基乙烷合成,证明了它在药物合成中的用途 (Shen Liqun, 2011).
它用于保护醇免受废物处理和苄基化反应,突出了它在化学合成和环境应用中的作用 (Poon et al., 2007).
该化合物的衍生物,例如 1-(3-氯苯基)-3-(二甲氨基)-1-苯基-2-丙醇盐酸盐,具有作为抗抑郁剂的潜力。它们在动物模型中显示出良好的活性,抗胆碱能副作用相对较低 (Clark et al., 1979).
在有机合成中,它在不饱和砜的合成中用作酸催化苄基化的前体 (Enders et al., 2003).
酵母还原酶 YOL151W 已被用于有效地生成 (S)-3-氯-1-苯基-1-丙醇,具有高对映选择性,表明其在抗抑郁药物合成中的前景 (Choi et al., 2010).
安全和危害
1-Benzyloxy-3-chloro-2-propanol may cause skin and eye irritation, and prolonged exposure may have harmful effects on health . It is recommended to handle BCP with caution . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation .
属性
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-chloro-2-propanol | |
CAS RN |
13991-52-1 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

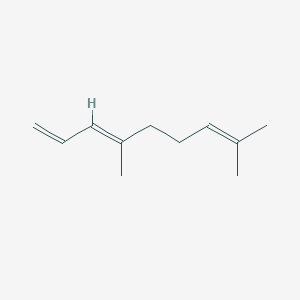
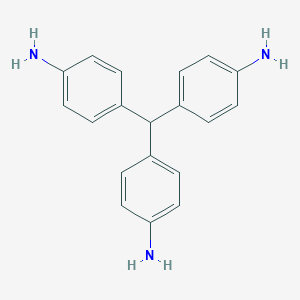
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
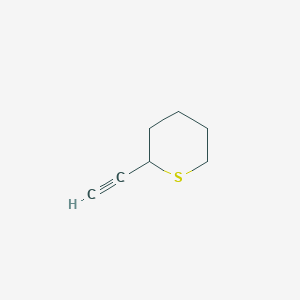
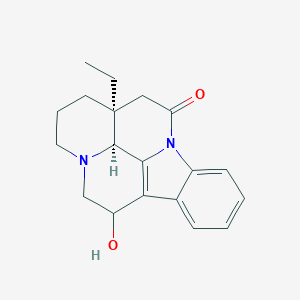
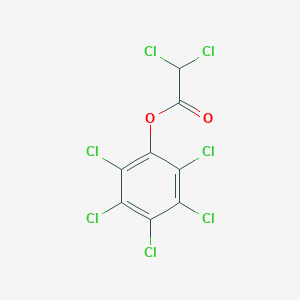
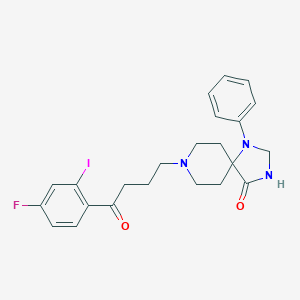
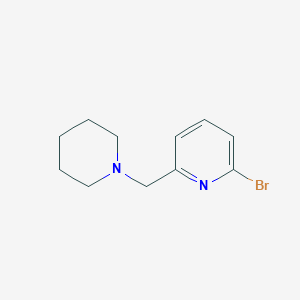
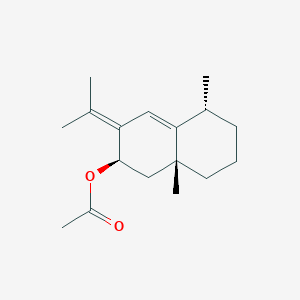
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
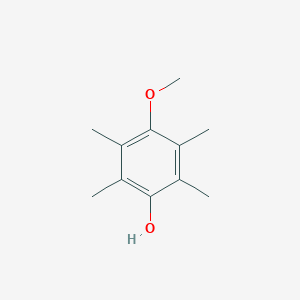
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
